molecular formula C20H19Cl2NO B12097263 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-

8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-

Cat. No.: B12097263
M. Wt: 360.3 g/mol
InChI Key: XPSJGHALLZMMGT-UHFFFAOYSA-N
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Description

8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is a complex organic compound featuring a bicyclic structure This compound is part of the tropane alkaloid family, known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the 8-azabicyclo[3.2.1]octane core.

    Introduction of the Bis(2-chlorophenyl)methyl Group: The bis(2-chlorophenyl)methyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the bicyclic ring, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The bis(2-chlorophenyl)methyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives of the bicyclic core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Biologically, this compound is studied for its potential interactions with neurotransmitter systems. Its structure is similar to that of tropane alkaloids, which are known to affect the central nervous system.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of drugs targeting neurological disorders.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- involves its interaction with molecular targets such as neurotransmitter receptors. The bis(2-chlorophenyl)methyl group may enhance binding affinity and selectivity towards specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tropane: The parent structure of many tropane alkaloids, known for their stimulant and anesthetic properties.

    Cocaine: A well-known tropane alkaloid with potent stimulant effects.

    Atropine: Another tropane alkaloid used medically to treat bradycardia and as an antidote for certain types of poisoning.

Uniqueness

8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is unique due to the presence of the bis(2-chlorophenyl)methyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19Cl2NO

Molecular Weight

360.3 g/mol

IUPAC Name

8-[bis(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C20H19Cl2NO/c21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)22)23-13-9-10-14(23)12-15(24)11-13/h1-8,13-14,20H,9-12H2

InChI Key

XPSJGHALLZMMGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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